1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine
Description
1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine is a chemical compound with the molecular formula C19H29BN2O3. This compound is known for its unique structure, which includes a piperazine ring, a benzoyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-6-21-11-13-22(14-12-21)17(23)15-7-9-16(10-8-15)20-24-18(2,3)19(4,5)25-20/h7-10H,6,11-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFPPCPYLZHSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine typically involves the reaction of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with 1-ethylpiperazine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane group enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. This reaction forms biaryl structures essential in drug discovery.
| Reaction Components | Conditions | Products |
|---|---|---|
| Aryl bromide (e.g., 4-bromotoluene) | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C | 4-(p-Tolyl)benzoyl-piperazine derivative |
| 5-bromopyrimidine | Pd(dppf)Cl₂, CsF, THF, 60°C | Pyrimidine-functionalized analog |
Mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the C–C bond. The reaction tolerates diverse electronic environments, achieving yields of 65–92% after optimization .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient benzoyl group facilitates SNAr reactions with amines or alkoxides :
Example Reaction:
Key factors:
-
Leaving Groups: Bromine > chloride > sulfoxide in reactivity .
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Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
-
Base Optimization: Cyclohexyl magnesium chloride improves nucleophilicity of piperazine derivatives .
Boronate Ester Hydrolysis
The dioxaborolane group hydrolyzes under acidic conditions to form boronic acids :
This intermediate is pivotal for subsequent couplings or bioconjugations.
Amide Formation
The benzoyl carbonyl reacts with primary amines via EDCl/HOBt-mediated coupling :
Yields depend on steric hindrance (70–85% for linear alkyl amines) .
Catalytic Hydrogenation
The piperazine ring undergoes partial saturation under hydrogenation conditions :
| Catalyst | Pressure | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | 3 atm H₂ | 1-Ethyl-4-benzoylpiperidine | 88% |
| Raney Ni | 5 atm H₂ | Over-reduced byproducts | <50% |
Steric effects from the ethyl group dictate regioselectivity, favoring saturation at the less hindered N-center .
Mechanistic Insights
-
Boronate Reactivity: The dioxaborolane’s Lewis acidity facilitates transmetallation in cross-couplings, while its steric bulk minimizes protodeboronation.
-
Piperazine Conformation: Chair conformation of the piperazine ring (observed via XRD ) modulates nucleophilicity at the N-center, impacting SNAr kinetics .
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Electronic Effects: Electron-withdrawing benzoyl group activates the adjacent position for nucleophilic attack, as shown by DFT calculations .
This compound’s multifunctional reactivity enables applications ranging from kinase inhibitor synthesis to polymer cross-linking agents. Continued optimization of coupling conditions and exploration of asymmetric variants remain active research areas.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. The piperazine ring is a common scaffold in pharmaceuticals, often utilized for its ability to interact with various biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of piperazine can exhibit anticancer properties. For instance, compounds similar to 1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.
| Compound | Target | Effect |
|---|---|---|
| Compound A | EGFR | Inhibition of cell proliferation |
| Compound B | VEGFR | Induction of apoptosis |
Organic Synthesis
The presence of the dioxaborolane group allows for unique synthetic pathways in organic chemistry. This compound can serve as an intermediate in the synthesis of more complex molecules.
Synthesis Pathway Example
A typical synthetic route may involve:
- Formation of the dioxaborolane : Reacting boronic acid with an alcohol under acidic conditions.
- Coupling Reaction : Utilizing palladium-catalyzed cross-coupling reactions to attach the piperazine moiety.
This versatility makes it valuable in developing new organic compounds with desired properties.
Materials Science
The unique properties of this compound also lend themselves to applications in materials science.
Example: Polymerization Initiator
The compound can be used as an initiator for polymerization reactions due to its ability to form free radicals under specific conditions. This property is particularly useful in creating polymers with tailored functionalities.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(Ethoxycarbonylmethyl)phenylboronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness: 1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine is unique due to its combination of a piperazine ring and a boronic ester moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Biological Activity
1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBNO
- Molecular Weight : 222.09 g/mol
- CAS Number : 847818-70-6
- Purity : >98.0% (GC)(T)
The biological activity of this compound primarily involves its interaction with various biological targets, including protein-protein interactions (PPIs) and enzyme inhibition. The piperazine moiety in the structure is known for its ability to modulate biological pathways by acting as a scaffold for drug design.
Biological Activities
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit key signaling pathways in cancer cells. For instance, piperazine derivatives have been shown to interact with kinases involved in tumor progression and metastasis. The compound's dioxaborolane group may enhance selectivity towards specific cancer cell types by facilitating targeted delivery.
- Antimicrobial Properties : Research has demonstrated that boron-containing compounds exhibit antimicrobial activity. The presence of the tetramethyl dioxaborolane moiety may contribute to this effect by disrupting bacterial cell membranes or inhibiting essential enzymatic functions.
- Neuroprotective Effects : Some studies suggest that derivatives of piperazine can exert neuroprotective effects by modulating neurotransmitter systems. This could be particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted at the Groningen Research Institute evaluated various piperazine derivatives for their effects on cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast and lung cancer cells at micromolar concentrations. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Case Study 2: Antimicrobial Efficacy
In another investigation published by MDPI, researchers tested boron-containing compounds for their antimicrobial properties. The results showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine?
Methodological Answer:
The synthesis typically involves a two-step process: (1) formation of the piperazine backbone and (2) introduction of the tetramethyl dioxaborolan moiety. Key parameters include:
- Acylation of Piperazine : React 1-ethylpiperazine with 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride in a polar aprotic solvent (e.g., DCM or DMF) using a base like N,N-diisopropylethylamine (DIEA) to facilitate coupling .
- Borylation : If starting from a brominated precursor, employ a palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron under inert conditions (e.g., Pd(dppf)Cl₂, KOAc, dioxane, 80–100°C) .
| Step | Reagents/Conditions | Key Variables |
|---|---|---|
| Acylation | DCM, DIEA, benzoyl chloride | Solvent polarity, base strength |
| Borylation | Pd catalyst, bis(pinacolato)diboron | Temperature, catalyst loading |
Validation : Monitor reaction progress via TLC (hexane:EtOAc, 2:1) and purify using silica gel chromatography (hexane:EtOAc gradient) .
Advanced: How can structural disorder in crystallographic data be resolved for this compound?
Methodological Answer:
Structural disorder, common in piperazine derivatives due to rotational flexibility, can be addressed by:
- Low-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .
- Occupancy Refinement : Use software like SHELXL to model disordered atoms with split positions (e.g., 0.942:0.058 occupancy ratios observed in halogenated analogs) .
- Comparative Analysis : Cross-reference with isomorphous structures (e.g., 1-(2-chlorobenzoyl)piperazine derivatives) to identify consistent packing patterns .
Contradiction Handling : If NMR and XRD data conflict (e.g., unexpected NOEs or coupling constants), validate via DFT calculations (B3LYP/6-31G*) to reconcile electronic and steric effects .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane:EtOAc (8:1 to 1:1 gradient) to separate unreacted starting materials and byproducts .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for high-purity crystals.
- HPLC : Employ reverse-phase C18 columns (acetonitrile:H₂O + 0.1% TFA) for analytical validation .
Critical Note : The tetramethyl dioxaborolan group is moisture-sensitive; perform purifications under anhydrous conditions .
Advanced: How to design experiments for studying Suzuki-Miyaura cross-coupling reactivity?
Methodological Answer:
- Substrate Screening : Test coupling with aryl halides (e.g., 4-bromotoluene) under standardized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .
- Kinetic Analysis : Use in-situ NMR or GC-MS to track boronate intermediate formation and turnover rates.
- Electronic Effects : Compare yields with electron-deficient vs. electron-rich aryl partners to assess substituent impact on transmetallation efficiency .
| Parameter | Optimization Strategy |
|---|---|
| Catalyst | Pd(OAc)₂ vs. Pd(dppf)Cl₂ |
| Base | K₂CO₃ (aprotic) vs. CsF (protic) |
| Solvent | Dioxane vs. THF |
Data Interpretation : Correlate Hammett σ values of substituents with reaction yields to quantify electronic effects .
Advanced: How to address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Multi-Technique Validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to resolve overlapping signals. For example, piperazine CH₂ groups often exhibit complex splitting patterns requiring high-field (500 MHz+) instruments .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed boronate esters) and adjust reaction conditions accordingly .
- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening (e.g., hindered piperazine ring rotation) .
Case Study : In 1-(2-fluorobenzoyl)piperazine analogs, aromatic stacking interactions caused unexpected upfield shifts in ¹H NMR; XRD confirmed supramolecular packing as the source .
Basic: What analytical methods confirm the compound’s identity and purity?
Methodological Answer:
- FT-IR : Validate carbonyl (C=O, ~1650 cm⁻¹) and boronate (B-O, ~1350 cm⁻¹) stretches .
- Elemental Analysis : Match experimental vs. theoretical C/H/N percentages (deviation <0.4%) .
- Melting Point : Compare with literature values (e.g., 278–279°C for structurally similar piperazines) .
Advanced Tip : High-resolution mass spectrometry (HRMS) with ESI+ ionization provides exact mass confirmation (e.g., [M+H]⁺ ion) .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use response surface methodology to optimize variables (e.g., temperature, stoichiometry). For example, a 3² factorial design can map the effect of DIEA concentration (1.2–2.0 eq) and reaction time (4–8 h) .
- Catalyst Recycling : Test immobilized Pd catalysts (e.g., Pd@SiO₂) to reduce metal leaching and costs .
- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to detect intermediates in real-time .
Yield Improvement Case : Switching from DMF to acetonitrile in piperazine acylation increased yields from 65% to 82% due to reduced side reactions .
Advanced: How to evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via HPLC for degradation products (e.g., boronate hydrolysis to boronic acid) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C based on accelerated stability data .
- Cryopreservation : Store lyophilized samples under argon at -20°C to prevent oxidation .
Key Finding : Piperazine derivatives with electron-withdrawing substituents (e.g., -CF₃) exhibit enhanced thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
